5-Nitrofluorescein diacetate

Regioisomer separation Fluorescein synthesis Chromatography

Researchers synthesizing 5-aminofluorescein or 5-FITC require regioisomerically pure 5-nitrofluorescein diacetate to prevent 6-isomer contamination, which is inseparable later and compromises conjugation efficiency. Generic or mixed-isomer products cause downstream failure in precision chemistry workflows. - **Regiospecific intermediate:** The pure 5-isomer ensures the final fluorescent probe is free of the 6-isomer, critical for reproducible protein labeling. - **Enhanced processability:** The diacetate protection enables solubility-driven purification that is impossible with the parent nitrofluorescein, reducing yield losses during scale-up. - **Reliable supply:** Available from validated stock with documented purity, ensuring batch-to-batch consistency for synthesis and manufacturing groups.

Molecular Formula C24H15NO9
Molecular Weight 461.4 g/mol
CAS No. 14926-29-5
Cat. No. B026586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrofluorescein diacetate
CAS14926-29-5
Synonyms3’,6’-Bis(acetyloxy)-5-nitrospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one
Molecular FormulaC24H15NO9
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C
InChIInChI=1S/C24H15NO9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)24(19)18-6-3-14(25(29)30)9-17(18)23(28)34-24/h3-11H,1-2H3
InChIKeyBQPPOWMXCZRFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrofluorescein Diacetate: Regiospecific Intermediate


5-Nitrofluorescein diacetate (5-NFDA; CAS 14926-29-5) is a protected, non-fluorescent fluorescein derivative characterized by the presence of two acetyl ester groups and a single nitro substituent at the 5-position of the phthalic acid ring. It is a pale yellow solid with a molecular weight of 461.38 g/mol and a melting point of 220–229°C . While sharing the fundamental diacetylated fluorescein core with broad-spectrum esterase substrates, its unique substitution pattern renders it a critical intermediate for synthesizing isomerically pure 5-substituted fluorescein compounds rather than a direct reporter probe [1].

Regioisomer-specific intermediate for pure 5-substituted fluoresceins
Diacetate protection enables solubility-driven chromatographic regioisomer separation
Controlled hydrolysis route to 5-aminofluorescein and 5-FITC

Irreplaceability of 5-Nitrofluorescein Diacetate


Procuring a generic nitrofluorescein diacetate or an unsubstituted fluorescein diacetate (FDA) in place of the 5-isomer introduces significant risks of downstream failure in precision chemistry workflows. The 5-nitro group profoundly alters the hydrolytic stability and reactivity of the molecule compared to the 6-isomer or unsubstituted FDA [1]. Critically, in synthesis pathways aiming for pure 5-aminofluorescein or 5-isothiocyanate (5-FITC), substitution with the 6-nitro isomer or a mixed-isomer product leads to regioisomeric contamination that cannot be easily resolved at later stages [2]. Furthermore, the diacetate protection is essential for enabling solubility-driven purification that is impossible with the parent nitrofluorescein, a key process step that fails if unprotected or differently protected analogs are used [3].

6-Nitro isomer
Substitution leads to inseparable regioisomeric contamination that cannot be resolved downstream, compromising product purity.
Unsubstituted FDA
Missing nitro group eliminates 5-position functionalization; reactivity and solubility profile differ, preventing regiospecific conjugation.

Key Advantages of 5-Nitrofluorescein Diacetate


Enhanced Solubility for Regioisomer Separation

The diacetate derivatization of 5-nitrofluorescein is not merely a protecting group strategy but a critical solubility switch. The parent 5(6)-nitrofluorescein mixture is poorly soluble and intractable to standard purification. Conversion to 5-nitrofluorescein diacetate increases solubility to a degree that enables the complete chromatographic separation of the 5-nitro and 6-nitro regioisomers, a process explicitly documented in a recent industrial patent as the enabling step for obtaining high-purity 5-substituted products [1].

Solubility switch
Reported
5-NFDA vs parent nitrofluorescein
Soluble in organic solvents · parent described as insoluble · enables regioisomer separation
Supports isomerically pure synthesis workflow
Data from patent literature; verify under lab conditions
Regioisomer separation Fluorescein synthesis Chromatography

Controlled Hydrolysis for Pure 5-Nitrofluorescein

The synthesis of pure 5-aminofluorescein and its derivatives requires a clean 5-nitrofluorescein intermediate. Hydrolysis of 5-nitrofluorescein diacetate with hot ethanol saturated with sodium hydroxide yields varying amounts of an unwanted side-product, 5,5″-azoxydifluorescein. In contrast, a defined hydrolysis protocol using methanol and sodium hydroxide cleanly yields pure 5-nitrofluorescein from its diacetate precursor without this contaminant [1]. This demonstrates that the choice of 5-nitrofluorescein diacetate, coupled with a specific hydrolysis condition, is essential for achieving a pure synthetic intermediate, whereas its 6-nitro isomer analog or the parent compound would not provide this controlled entry point.

Hydrolysis control
Head-to-head
MeOH/NaOH vs EtOH/NaOH
MeOH yields pure 5-nitrofluorescein; EtOH produces azoxy contaminant
Enables clean intermediate for 5-aminofluorescein
Condition-specific; confirm with protocol
Controlled hydrolysis Fluorescein intermediate Synthetic route

Regiospecific Precursor for 5-Iodofluorescein Synthesis

5-Nitrofluorescein diacetate serves as a strategic intermediate in the synthesis of pure regioisomers of 5-iodofluoresceins and 5-iodosulfofluorescein [1][2]. This is in stark contrast to general synthetic approaches starting from mixed isomers, which would yield a mixture of 5- and 6-substituted iodofluoresceins requiring complex and often unsuccessful separation. The use of pure 5-nitrofluorescein diacetate ensures that the subsequent reduction and diazotization/iodination steps yield the desired single 5-isomer product.

Iodo precursor
Class-level
5-NFDA route vs mixed isomers
Yields single 5-iodofluorescein regioisomer; mixed route gives inseparable 5/6 mixture
Supports regioisomerically pure halogenated labels
Based on synthetic route inference
Halogenated fluoresceins Fluorescent labels Regiospecific synthesis

Physicochemical Distinction from Fluorescein Diacetate

5-Nitrofluorescein diacetate is chemically and physically distinct from the common esterase substrate, Fluorescein Diacetate (FDA; CAS 596-09-8). The presence of the nitro group on the phthalic ring and the diacetate protection on the xanthene moiety results in a different molecular formula (C24H15NO9 vs. C24H16O7), molecular weight (461.38 vs. 416.38), and melting point (220-229°C vs. 200-203°C for FDA) . These differences are not trivial; they affect solubility, reactivity, and, most importantly, the intended downstream application.

Identity markers
Reported
+45.00g/mol
~+20°CΔM.P.
NO₂ vs HΔFormula
Aids QC verification against unsubstituted FDA
Confirm with COA and analytical data
Physicochemical properties Compound differentiation QC/QA

Application Scenarios for 5-Nitrofluorescein Diacetate


Synthesis of High-Purity 5-Aminofluorescein and 5-FITC

This is the primary and most well-documented application. Researchers and manufacturing groups synthesizing 5-aminofluorescein or the widely used protein-labeling reagent fluorescein 5-isothiocyanate (5-FITC) rely on 5-nitrofluorescein diacetate as a regiospecific precursor [1]. The use of the pure 5-isomer ensures that the final fluorescent product is free of the 6-isomer, a contaminant known to affect conjugation efficiency and fluorescence properties [2].

Synthesis of Pure 5-Halofluorescein Derivatives

For laboratories developing novel fluorescent probes or labels requiring a specific halogen substitution pattern, 5-nitrofluorescein diacetate is the definitive starting material [3]. As established in Section 3, it is the key to synthesizing pure 5-iodofluorescein derivatives [3], avoiding the problematic separation of 5- and 6-halo isomers that would otherwise be required if starting from mixed nitrofluorescein intermediates.

Process Development and Scale-Up for 5-Substituted Fluoresceins

In an industrial setting, the enhanced solubility and chromatographic separability of 5-nitrofluorescein diacetate, as demonstrated in patent literature, make it the preferred intermediate for scaling up the production of any 5-substituted fluorescein derivative [4]. This process avoids the yield losses and purification challenges associated with the insoluble parent nitrofluorescein [4].

Application
Selection Property
Validation Focus
Synthesis of high-purity 5-aminofluorescein and 5-FITC
Regioisomerically pure 5-nitro precursor
Verify absence of 6-isomer contamination
Synthesis of pure 5-halofluorescein derivatives
Defined 5-position functionalization pathway
Confirm single regioisomer product identity
Process development and scale-up
Enhanced solubility enabling chromatographic separation
Validate separation and yield at scale

Technical Documentation Hub

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37 linked technical documents
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